1-Propenyl magnesium bromide
Overview
Description
1-Propenyl magnesium bromide is a Grignard reagent used in chemical synthesis . It is a solution in tetrahydrofuran (THF) with a molecular weight of 145.28 .
Synthesis Analysis
The synthesis of 1-Propenyl magnesium bromide involves the reaction of organic halides with magnesium in an ether solution. This process is significant in the formation of Grignard reagents, where the rate of reaction is proportional to the organic halide concentration and magnesium surface area.Molecular Structure Analysis
The molecular structure of 1-Propenyl magnesium bromide is represented by the linear formula CH3CH=CHMgBr . The molecular weight is 145.28 g/mol .Chemical Reactions Analysis
1-Propenyl magnesium bromide participates in cross-coupling reactions, facilitating the synthesis of complex organic molecules. It reacts with aryl- and heteroaromatic halides under palladium-phosphine complex catalysis to yield substituted pyrroles.Physical And Chemical Properties Analysis
The physical properties of 1-Propenyl magnesium bromide are influenced by their molecular structures. The studies focusing on magnesium dibromide reveal insights into the bond lengths and coordination environments that could parallel those in 1-Propenyl magnesium bromide complexes.Scientific Research Applications
Grignard Reagent
1-Propenyl magnesium bromide is used as a Grignard reagent in chemical synthesis . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used in a wide variety of reactions, such as the synthesis of alcohols, aldehydes, and ketones.
Organic Transformations
This compound can be used for various chemical and organic transformations . Organic transformations are the conversion of one organic compound to another. They are essential in the development of new synthetic methods and the production of useful chemicals.
Synthesis of Amides
1-Propenyl magnesium bromide is used as a reagent in the conversion of [11C]CO2 to [11C] amides via Mitsunobu reaction . This is a significant application in the field of radiochemistry, where it can be used to label compounds with Carbon-11, a radioactive isotope used in positron emission tomography (PET) imaging.
Preparation of Hydroxy Enynes
It is used in the preparation of hydroxy enynes which underwent gold (I)-catalyzed benzannulation leading to tetrahydronaphthalenes . This is a key step in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Palladium-Catalyzed Coupling
1-Propenyl magnesium bromide is used in a study of a palladium-catalyzed coupling with aryl tosylates . This type of reaction is widely used in the synthesis of biaryls, an important structural motif in many pharmaceutical and agrochemical compounds.
Synthesis of Fluoroisoleucine
It is used in the synthesis of (2 S,3 S)-3′-fluoroisoleucine . Fluoroisoleucine is a fluorinated amino acid that can be used in the study of protein structure and function.
Mechanism of Action
Target of Action
1-Propenyl magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of 1-propenyl magnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
1-Propenyl magnesium bromide is used in the synthesis of various organic compounds . For example, it can be used in the preparation of titanocene alkenylidene intermediates . These intermediates can then react with carbonyl compounds to form the corresponding allenes .
Result of Action
The result of the action of 1-propenyl magnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This allows for the synthesis of complex organic molecules from simpler precursors.
Action Environment
The action of 1-propenyl magnesium bromide is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature and solvent can also influence the reaction .
Safety and Hazards
1-Propenyl magnesium bromide is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309034 | |
Record name | Magnesium, bromo-1-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14092-04-7 | |
Record name | Magnesium, bromo-1-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-propenyl magnesium bromide in organic synthesis, and can you provide an example from the research?
A1: 1-Propenyl magnesium bromide is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. They act as nucleophiles, attacking electrophilic carbon atoms in various molecules.
Q2: How does the stereochemistry of 1-propenyl magnesium bromide influence its reactivity, particularly in the context of the synthesis of α-damascone?
A: The research on the synthesis of trans- and cis-α-damascone [] highlights the influence of stereochemistry on the reactivity of 1-propenyl magnesium bromide. The study employed both cis- and trans- isomers of 1-propenyl magnesium bromide. Each isomer selectively reacted with aldehyde 10 to yield the corresponding trans- alcohol 11 and cis- alcohol 12, respectively. This selectivity demonstrates the importance of reagent stereochemistry in controlling the stereochemical outcome of the reaction. The subsequent steps converted these alcohols into trans- α-damascone and cis- α-damascone, showcasing the reagent's utility in synthesizing stereoisomers of natural products.
Q3: Aside from its use in complex molecule synthesis, are there other documented applications of 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, a related compound?
A: Yes, 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, while structurally similar to 1-propenyl magnesium bromide, offers additional synthetic utility []. The trimethylsilyl group in this reagent can be further manipulated, allowing for the synthesis of more complex structures. For instance, it can act as a hydroxymethylvinyl anion equivalent, meaning it can introduce a hydroxymethylvinyl group into a molecule after further chemical transformations. This versatility makes it a valuable tool in organic synthesis for constructing diverse molecular architectures.
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